5-Carboxy-TET
Beschreibung
Eigenschaften
CAS-Nummer |
155911-13-0 |
|---|---|
Molekularformel |
C21H8Cl4O7 |
Molekulargewicht |
514.1 |
Synonyme |
2',4,7,7'-Tetrachlorofluorescein-5-carboxylic acid |
Herkunft des Produkts |
United States |
Biosynthesis and Enzymatic Pathways of 5 Carboxy Tet Formation
The TET Enzyme Family: TET1, TET2, and TET3
The TET family of enzymes are Fe(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play a crucial role in epigenetic regulation by modifying DNA methylation patterns. karger.comnih.gov In mammals, this family consists of three members: TET1, TET2, and TET3. nih.govresearchgate.net These proteins catalyze the conversion of 5-methylcytosine (B146107) (5mC) into its oxidized derivatives, including 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), through three consecutive oxidation reactions. researchgate.netnih.gov
All three TET proteins possess a conserved C-terminal catalytic domain, which includes a cysteine-rich region and a double-stranded β-helix (DSBH) fold characteristic of this enzyme superfamily. karger.comnih.gov This catalytic core is responsible for their enzymatic activity. karger.com Notably, TET1 and TET3 also feature an N-terminal CXXC zinc finger domain, which is known to bind to CpG dinucleotides and is thought to help recruit these enzymes to specific locations in the genome. karger.comnih.gov TET2 lacks this integrated domain; however, a separate gene product (IDAX/CXXC4) containing a CXXC domain can interact with and regulate TET2. karger.com
While all three TET enzymes can catalyze the complete oxidative cascade from 5mC to 5caC, their functional roles are not entirely redundant, exhibiting differences in processivity, expression, and genomic targeting. nih.govacs.org Studies suggest that TET enzymes can generate 5caC through iterative oxidation, and in some contexts, this can occur within a single enzyme-DNA encounter. acs.orgfrontiersin.org
TET1 is highly expressed in embryonic stem cells (ESCs) and is primarily associated with maintaining the hypomethylated state of gene promoters. karger.comfrontiersin.org Its role in 5caC generation is often linked to the dynamic regulation of pluripotency genes. nih.gov
TET2 is also active in ESCs and plays a critical role in hematopoietic stem cell differentiation. wikipedia.orgnih.gov In mouse ESCs, TET2 is responsible for the majority of 5hmC generation and, along with TET3, preferentially acts on enhancers. frontiersin.org Some research indicates that TET2 can be particularly processive in its oxidation of 5mC. acs.org
TET3 is the key enzyme responsible for the dramatic wave of DNA demethylation in the paternal pronucleus of the zygote shortly after fertilization, where it catalyzes the conversion of 5mC to its oxidized derivatives. nih.govoup.com Its expression is high in oocytes and zygotes but low in ESCs. nih.govnih.gov
The non-redundant functions of the TET isoforms are largely dictated by their distinct expression patterns across different cell types and developmental stages. nih.govnih.gov This differential expression ensures that the process of 5mC oxidation is tightly controlled both spatially and temporally.
TET1 expression is highest in pluripotent cells, such as those in the inner cell mass of the blastocyst and ESCs, as well as in primordial germ cells. nih.gov Its levels are significantly downregulated as cells differentiate. nih.gov A shorter isoform, arising from an alternative promoter, is more broadly expressed in somatic tissues. wikipedia.org
TET2 is expressed in ESCs and is particularly crucial in the hematopoietic system, where its activity is required for normal lineage specification. nih.gov
TET3 is the predominantly expressed TET enzyme in oocytes and early zygotes. nih.govnih.gov It is also highly expressed in neurons, while its expression is notably absent in ESCs. nih.gov
| TET Isoform | Primary Expression Location | Key Biological Context |
|---|---|---|
| TET1 | Embryonic Stem Cells (ESCs), Primordial Germ Cells (PGCs) | Pluripotency maintenance, promoter demethylation karger.comnih.gov |
| TET2 | ESCs, Hematopoietic Stem Cells | Hematopoiesis, enhancer regulation frontiersin.orgnih.gov |
| TET3 | Oocytes, Zygotes, Neurons | Zygotic epigenetic reprogramming nih.govnih.govoup.com |
Sequential Oxidation Cascade from 5-Methylcytosine (5mC)
The formation of 5-Carboxy-TET (5caC) is the final step in a three-stage oxidation pathway that begins with 5-methylcytosine (5mC). researchgate.netnih.gov This enzymatic cascade is catalyzed by the TET family of dioxygenases, which utilize molecular oxygen, Fe(II), and 2-oxoglutarate as cofactors to sequentially modify the methyl group at the fifth position of cytosine. karger.comresearchgate.net The process transforms the typically stable, repressive 5mC mark into a series of transient intermediates, ultimately leading to a carboxyl group. karger.comnih.gov
| Step | Substrate | Enzyme Family | Product |
|---|---|---|---|
| 1 | 5-Methylcytosine (5mC) | TET (1, 2, 3) | 5-Hydroxymethylcytosine (5hmC) |
| 2 | 5-Hydroxymethylcytosine (5hmC) | TET (1, 2, 3) | 5-Formylcytosine (5fC) |
| 3 | 5-Formylcytosine (5fC) | TET (1, 2, 3) | 5-Carboxylcytosine (5caC) |
The initial and most studied step in the cascade is the hydroxylation of 5mC to form 5-hydroxymethylcytosine (5hmC). nih.gov This reaction is efficiently catalyzed by all three members of the TET enzyme family. nih.govllu.edu The discovery of this conversion provided a mechanism for active DNA demethylation. nih.gov Unlike 5mC, which is a stable epigenetic mark generally associated with transcriptional repression, 5hmC can also exist as a stable mark with its own distinct functions and reader proteins. frontiersin.org It is the most abundant of the three oxidized forms of 5mC found in the genome. frontiersin.orgnih.gov
Following the generation of 5hmC, TET enzymes can catalyze a second oxidation reaction, converting the hydroxymethyl group into a formyl group to produce 5-formylcytosine (5fC). karger.comnih.govresearchgate.net This intermediate is present at much lower levels in the genome compared to 5hmC. nih.gov The reduced abundance of 5fC suggests it is a more transient modification, existing as an intermediate step en route to further oxidation or enzymatic removal. nih.gov
The terminal step of the TET-mediated oxidation cascade is the conversion of 5fC to 5-carboxylcytosine (5caC). karger.comnih.gov This third oxidation reaction transforms the formyl group into a carboxyl group, completing the sequential modification of the original methyl group. acs.orgnih.gov Like 5fC, 5caC is found at very low levels in most cells under normal conditions. nih.gov Its scarcity is attributed to its efficient recognition and excision by the enzyme Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway. nih.govacs.orgnih.gov This final step, involving the removal of 5caC and its replacement with an unmodified cytosine, completes a major pathway of active DNA demethylation. acs.orgnih.gov
Cofactor Dependence and Enzymatic Mechanisms
The catalytic activity of TET enzymes is critically dependent on specific cofactors and follows a defined enzymatic mechanism characteristic of the dioxygenase superfamily.
TET enzymes are non-heme iron (II) and α-ketoglutarate (α-KG, also known as 2-oxoglutarate) dependent dioxygenases. nih.govkarger.comnih.gov The core catalytic domain of all TET proteins contains a conserved double-stranded β-helix fold which houses the binding sites for these essential cofactors. wikipedia.orgkarger.com
Specifically, the catalytically crucial Fe(II) ion is held in the active site by a highly conserved triad (B1167595) of two histidine residues and one aspartic acid residue. wikipedia.org This arrangement leaves three sites available for the coordination of α-KG and molecular oxygen. wikipedia.org α-Ketoglutarate binds as a bidentate ligand to the Fe(II) center, positioning it for the subsequent reaction. wikipedia.org The requirement for these cofactors is absolute; their absence results in the loss of enzymatic activity. nih.gov Metabolites that act as competitive inhibitors of α-KG, such as 2-hydroxyglutarate (2HG), can impair TET enzyme function. nih.gov
The formation of 5caC is the result of three consecutive, TET-catalyzed oxidation reactions. karger.comresearchgate.net As dioxygenases, TET enzymes utilize molecular oxygen (O₂) to hydroxylate the methyl group of 5mC. nih.govnih.gov This conversion is coupled with the oxidative decarboxylation of the co-substrate α-KG into succinate (B1194679) and carbon dioxide. wikipedia.orgnih.gov
This iterative process can occur without the release of the intermediate substrates (5hmC and 5fC). acs.org Studies have shown that TET enzymes can act processively, performing multiple oxidation steps in a single encounter with the DNA substrate. acs.org This suggests an efficient mechanism for generating the more highly oxidized forms of 5mC.
Kinetic analyses indicate that TET enzymes have a high affinity for their initial substrate, 5mC, with a Michaelis constant (K_M) in the low nanomolar range. nih.gov However, the affinity for the subsequent intermediates, 5hmC and 5fC, appears to be weaker. nih.gov Despite this, significant amounts of 5fC and 5caC are formed even when 5mC is present in large excess, highlighting the enzyme's capacity for iterative oxidation. acs.org
Table 1: Relative Abundance of 5mC Oxidation Products in Mouse Embryonic Stem Cells
This table presents the approximate genomic content of 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) relative to cytosine (C) in mouse embryonic stem cells, based on quantitative liquid chromatography-mass spectrometry (LC-MS) analysis.
| Modified Cytosine Base | Genomic Content (per 10⁶ Cytosines) |
| 5-hydroxymethylcytosine (5hmC) | ~1,300 |
| 5-formylcytosine (5fC) | ~20 |
| 5-carboxylcytosine (5caC) | ~3 |
| Data sourced from Ito et al. 2011, as cited in nih.gov. |
Molecular Mechanisms of 5 Carboxy Tet Processing and Removal
Thymine (B56734) DNA Glycosylase (TDG)-Mediated Base Excision Repair (BER) Pathway
The most established mechanism for the removal of 5caC from the genome is the BER pathway, which is initiated by the DNA glycosylase TDG. chinesechemsoc.orgoncotarget.commdpi.com This multi-step process involves the coordinated action of several enzymes to excise the modified base and replace it with a canonical cytosine, a process that can, however, generate potentially harmful DNA strand breaks as intermediates. chinesechemsoc.orgnih.govrsc.org
Thymine DNA Glycosylase (TDG) is the key enzyme that recognizes and initiates the removal of 5caC, along with 5-formylcytosine (B1664653) (5fC), from DNA. oncotarget.comacs.orgoup.comfrontiersin.org Unlike other DNA glycosylases, TDG has a unique specificity for these oxidized forms of 5mC, while not acting on 5mC or 5-hydroxymethylcytosine (B124674) (5hmC) itself. oup.comnih.gov
The specific recognition of 5caC is achieved through a precise molecular mechanism within the enzyme's active site. nih.gov Structural studies have revealed that the carboxyl group of the flipped-out 5caC base forms specific hydrogen bonds with the backbone amide of tyrosine 152 and the side chain of asparagine 157 within human TDG. nih.gov These interactions, along with van der Waals contacts, provide enhanced binding affinity for 5caC, enabling TDG to distinguish it from other cytosine modifications. nih.gov Following recognition, TDG cleaves the N-glycosidic bond that links the 5caC base to the deoxyribose sugar backbone, excising the modified base and generating an apurinic/apyrimidinic (AP) site, also known as an abasic site. chinesechemsoc.orgnih.gov
Biochemical assays have shown that TDG efficiently excises 5caC, although some studies indicate that it processes 5fC with slightly higher efficiency. nih.gov
The creation of an AP site by TDG is the first step in the BER pathway. The subsequent events are carried out by a series of downstream repair enzymes to fully restore the DNA to its original state. nih.govwikipedia.org
The process generally proceeds as follows:
AP Site Cleavage: An AP endonuclease, most commonly APE1, recognizes the AP site and cleaves the phosphodiester bond 5' to the baseless site, creating a single-strand break with a 3'-hydroxyl (OH) and a 5'-deoxyribosephosphate (dRP) terminus. nih.govwikipedia.org
DNA Synthesis: DNA polymerase β (Pol β) is recruited to the site. It removes the 5'-dRP moiety and synthesizes a single new nucleotide, inserting a guanine (B1146940) opposite the cytosine on the complementary strand, thereby filling the gap.
Ligation: The final nick in the DNA backbone is sealed by DNA ligase III (in complex with XRCC1), completing the repair process and restoring the original G:C base pair. nih.gov
This sequence of events, known as short-patch BER, effectively replaces the modified 5caC with an unmodified cytosine, thus completing the demethylation cycle. nih.gov
The TDG-mediated BER pathway is a highly regulated process that involves intricate interplay between TDG and other cellular proteins. TDG is known to form a complex with TET enzymes, which may facilitate the efficient handover of the oxidized cytosine substrate from the oxidizing enzyme to the repair machinery. mdpi.com
Alternative Pathways for 5-Carboxy-TET Demethylation
While the TDG-BER pathway is a major route for 5caC removal, evidence points to the existence of alternative mechanisms. This is supported by observations that DNA demethylation can still occur in mice with a knockout of the TDG gene. chinesechemsoc.org These alternative pathways provide a TDG-independent mechanism for cytosine restoration.
A significant alternative pathway involves the direct decarboxylation of 5caC, which converts it directly back to cytosine through the cleavage of the C-C bond at the C5 position of the pyrimidine (B1678525) ring. chinesechemsoc.orgchinesechemsoc.org This mechanism is highly attractive as it is a more direct, single-step reaction that avoids the creation of DNA strand breaks, which are inherent to the BER pathway and can pose a threat to genomic integrity. chinesechemsoc.orgnih.gov
Studies have demonstrated that this direct conversion occurs in living cells. chinesechemsoc.orgchinesechemsoc.org Quantitative analyses suggest that the two pathways are not mutually exclusive but rather complementary. It is estimated that approximately two-thirds of 5caC is processed via the TDG-BER system, while the remaining one-third is converted to cytosine through direct decarboxylation. chinesechemsoc.org This alternative pathway may be particularly important in scenarios where the TDG-BER system is compromised or overwhelmed. chinesechemsoc.org
| Pathway | Key Features | Intermediates |
| TDG-Mediated BER | Multi-step enzymatic cascade | Abasic (AP) site, single-strand breaks |
| Direct Decarboxylation | Single-step chemical reaction | None |
The search for a specific mammalian enzyme that can efficiently catalyze the decarboxylation of 5caC in DNA is ongoing, and a dedicated "5caC decarboxylase" has not yet been definitively identified in human cells. chinesechemsoc.orgnih.govoup.com However, research has pointed to several putative enzymatic components.
Fungal Isoorotate Decarboxylases (IDCases): These enzymes, which are involved in the pyrimidine salvage pathway in some fungi, have been shown to possess weak decarboxylase activity on free 5caC in vitro. chinesechemsoc.orgoup.com While no human homolog has been identified, the study of their catalytic mechanism provides a model for how such a reaction might occur. oup.comnih.gov
DNA Methyltransferases (DNMTs): Interestingly, some studies have reported that certain DNA (cytosine-5)-methyltransferases, such as mouse Dnmt1, can exhibit decarboxylase activity toward 5caC in vitro. chinesechemsoc.orgnih.gov This activity appears to be dependent on specific conditions, such as the absence of the methyl donor S-adenosylmethionine (SAM). oup.com
While these findings are promising, the physiological relevance and the identity of the primary enzyme(s) responsible for direct 5caC decarboxylation in mammalian cells remain active areas of investigation. The uncatalyzed, spontaneous decarboxylation of 5caC is extremely slow under physiological conditions and cannot account for the observed rate of demethylation. nih.gov
| Enzyme/Enzyme Family | Organism/Type | Observed Activity on 5caC | Status |
| Isoorotate Decarboxylases (IDCases) | Fungi | Weak in vitro decarboxylation activity | Putative; no human homolog identified |
| DNA (cytosine-5)-methyltransferases (e.g., Dnmt1) | Mammalian | In vitro decarboxylation activity | Putative; physiological role unclear |
Biological Functions and Epigenetic Roles of 5 Carboxy Tet
Role in Active DNA Demethylation Dynamics
5-carboxylcytosine (5caC), the compound often contextually referred to as 5-Carboxy-TET due to its production by Ten-eleven translocation (TET) enzymes, is a pivotal molecule in the intricate process of active DNA demethylation. Unlike passive demethylation, which occurs during DNA replication, active demethylation allows for the removal of methyl groups from cytosine bases independent of cell division, providing a dynamic mechanism for epigenetic regulation.
The generation of 5caC is the culmination of a series of oxidation reactions initiated by the TET family of dioxygenases on 5-methylcytosine (B146107) (5mC), a primary epigenetic mark associated with gene silencing. epigenie.comwikipedia.org TET enzymes first convert 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), which is then further oxidized to 5-formylcytosine (B1664653) (5fC), and finally to 5caC. epigenie.comwikipedia.org This oxidative cascade progressively alters the chemical nature of the cytosine base.
Once formed, 5caC is specifically recognized and excised by Thymine-DNA Glycosylase (TDG). tandfonline.comeuropeanreview.org This action creates an abasic site, which is then repaired by the Base Excision Repair (BER) machinery, ultimately leading to the re-insertion of an unmodified cytosine. tandfonline.comeuropeanreview.org This TET-TDG-BER pathway represents the most well-characterized mechanism of active DNA demethylation in mammals. chinesechemsoc.org
Contribution to Epigenetic Reprogramming
Epigenetic reprogramming, a fundamental process in development, involves widespread erasure and re-establishment of epigenetic marks. 5caC plays a critical role in this process, particularly during two major waves of genome-wide DNA demethylation: in the zygote shortly after fertilization and in the developing primordial germ cells. diagenode.com The conversion of 5mC to 5caC via the TET enzymes is a key step in erasing the paternal genomic imprint in the zygote, facilitating the transition to a pluripotent state. diagenode.com
Studies in mouse embryonic stem cells (ESCs) have demonstrated the presence of 5fC and 5caC, albeit at low levels, confirming their status as endogenous DNA modifications. wikipedia.org The dynamic interplay between TET-mediated oxidation and TDG-initiated repair allows for the precise regulation of DNA methylation patterns, which is essential for establishing the correct epigenetic landscape required for normal embryonic development. diagenode.com
Significance in Lineage Specification and Cellular Differentiation
The role of 5caC extends beyond early embryonic development into the complex processes of lineage specification and cellular differentiation. Research has shown that 5caC transiently accumulates during the differentiation of various stem cell populations, indicating its involvement in the epigenetic reprogramming that governs cell fate decisions. tandfonline.comdiagenode.comnih.gov
For instance, studies on the differentiation of neural stem cells (NSCs) have revealed a transient increase in 5fC and 5caC levels, both in cell culture and in the embryonic brain. diagenode.comresearchgate.net This accumulation of 5caC is particularly noted at the promoters of cell-type-specific genes, coinciding with the onset of their expression. tandfonline.comdiagenode.com Knockdown of TDG in these cells leads to a further increase in 5fC and 5caC levels, confirming the activity of the TDG-dependent demethylation pathway in this context. tandfonline.comdiagenode.com
Similar dynamics have been observed during the differentiation of human pluripotent stem cells into hepatic endoderm. The levels of 5caC increase during the specification of the foregut and peak at the commitment stage to the hepatic lineage, before declining as cells differentiate further. tandfonline.com This transient accumulation of 5caC at the promoters of key hepatic genes suggests that active demethylation is a general mechanism for remodeling methylation profiles during the specification of diverse somatic cell lineages. tandfonline.com
| Cellular Process | Observation | Key Genomic Locations of 5caC Accumulation | Supporting Evidence |
|---|---|---|---|
| Neural Stem Cell (NSC) Differentiation | Transient accumulation of 5caC | Promoters of cell-type-specific genes | TDG knockdown increases 5caC levels tandfonline.comdiagenode.com |
| Hepatic Endoderm Differentiation | Transient accumulation of 5caC | Promoters of hepatocyte marker genes (e.g., TBx3, HNF-4α) tandfonline.com | 5caC levels peak at hepatic commitment tandfonline.com |
| Embryonic Development | Widespread oxidation of 5hmC to 5caC | Post-implantation mouse embryos diagenode.com | Co-localization with markers of differentiation researchgate.net |
Functional Implications as a Stable Epigenetic Mark
While the role of 5caC as an intermediate in active DNA demethylation is well-established, emerging evidence suggests that it may not be merely a transient species. Instead, 5caC can function as a stable epigenetic mark with its own distinct biological roles. epigenie.comnih.govfrontiersin.org
Evidence for Non-Intermediate Roles of 5caC
Several lines of evidence support the function of 5caC beyond being a simple intermediate. The base itself is chemically stable in the cellular environment. cellsignal.com One significant finding is that the presence of 5fC and 5caC within a gene's coding sequence can directly impact transcription by causing increased pausing, backtracking, and reduced fidelity of RNA Polymerase II (RNAPII). epigenie.com This suggests a direct regulatory role in modulating transcriptional elongation. epigenie.com
Furthermore, an alternative pathway for the removal of 5caC has been identified that does not rely on the TDG-BER system. This pathway involves the direct decarboxylation of 5caC to an unmodified cytosine. chinesechemsoc.org This single-step reaction is more energetically favorable and avoids the creation of DNA strand breaks, which are inherent to the BER process and can pose a threat to genomic integrity. chinesechemsoc.org Studies have shown that a significant fraction of 5caC can be converted to cytosine via this direct decarboxylation mechanism in human cells, suggesting it is a viable and complementary pathway for DNA demethylation. chinesechemsoc.org The existence of this pathway implies that 5caC can persist in the genome until it is actively removed by either TDG or a yet-to-be-identified decarboxylase, allowing it to function as a stable mark.
Genome-Wide Distribution Patterns of 5caC
The distribution becomes much more widespread and informative in cells deficient in TDG. In these cells, 5caC markedly accumulates at a large number of gene regulatory elements, including promoters and enhancers. capes.gov.brnih.gov This accumulation is particularly pronounced at active enhancers, suggesting a key role for the TET/TDG-mediated demethylation process in maintaining the hypomethylated state of these regions. nih.gov The enrichment of 5caC at these functional elements further supports the idea that it is not just a passive intermediate but a modification with specific regulatory implications. researchgate.net
Interactions with DNA-Binding Proteins and Effectors
The potential for 5caC to act as an independent epigenetic mark is intrinsically linked to its ability to be recognized by specific "reader" proteins that can translate the modification into a functional outcome. While the search for definitive 5caC readers is ongoing, several key interacting proteins and functional consequences of its presence have been identified. epigenie.comfrontiersin.orgacs.org
Thymine-DNA Glycosylase (TDG) is the most well-characterized interactor of 5caC, binding with high specificity to excise the modified base. europeanreview.org However, the interaction of TDG with 5caC may have functional roles beyond initiating repair. TDG is known to associate with various transcription factors and co-activators, such as the CBP/p300 acetyltransferases. epigenie.com This raises the possibility that TDG, when bound to 5caC, could serve as a platform to recruit other regulatory proteins to specific genomic loci, thereby influencing transcriptional activity. epigenie.com
Experiments in mouse ESCs have revealed that 5fC and 5caC are involved in specific binding interactions with a greater number of proteins compared to 5hmC. frontiersin.org These interactors include proteins involved in DNA repair and transcriptional regulation. frontiersin.org For example, the CXXC domain of TET3 has been shown to have a high affinity for 5caC, suggesting it may act as a 5caC reader during the base excision repair process. frontiersin.org There is also evidence that the presence of 5caC can promote the binding of the architectural protein CTCF to suboptimal DNA sequences, indicating that this modification can directly influence the binding of key regulatory factors. cellsignal.com
| Interacting Protein/Complex | Nature of Interaction | Potential Functional Consequence | Reference |
|---|---|---|---|
| Thymine-DNA Glycosylase (TDG) | Specific binding and excision | Initiation of Base Excision Repair; potential recruitment of transcriptional regulators | europeanreview.org |
| RNA Polymerase II (RNAPII) | Functional impairment | Increased pausing, backtracking, and reduced fidelity of transcription | epigenie.com |
| TET3 (CXXC domain) | High-affinity binding | Potential role as a 5caC reader during BER | frontiersin.org |
| CCCTC-binding factor (CTCF) | Promotes binding to suboptimal sequences | Modulation of chromatin architecture and gene regulation | cellsignal.com |
| CBP/p300 | Indirect association via TDG | Linking DNA demethylation to histone acetylation and transcriptional activation | epigenie.com |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| 5-Carboxy-TET | 5-carboxylcytosine |
| 5caC | 5-carboxylcytosine |
| 5mC | 5-methylcytosine |
| 5hmC | 5-hydroxymethylcytosine |
| 5fC | 5-formylcytosine |
| TET | Ten-eleven translocation |
| TDG | Thymine-DNA Glycosylase |
| BER | Base Excision Repair |
| RNAPII | RNA Polymerase II |
| CTCF | CCCTC-binding factor |
| CBP/p300 | CREB-binding protein / E1A binding protein p300 |
Recognition by RNA Polymerase II and Impact on Transcription Elongation
The presence of 5caC within the DNA template directly affects the process of transcription. Structural and functional studies have revealed that RNA Polymerase II (Pol II), the enzyme responsible for transcribing DNA into RNA, can act as a direct epigenetic sensor for this modification. nih.govnih.gov X-ray crystallography of an elongating Pol II complex has shown that specific hydrogen bonds form between the 5-carboxyl group of 5caC and a conserved epi-DNA recognition loop within the polymerase. nih.govresearchgate.netnih.gov
This direct interaction has significant functional consequences. It induces a positional shift for the incoming nucleoside triphosphate (NTP), which compromises the efficiency of nucleotide addition. nih.govresearchgate.netnih.gov Consequently, the presence of 5caC within gene bodies has been shown to retard the elongation of Pol II, effectively slowing down the rate of transcription. nih.govnih.gov This modulation of the Pol II elongation rate can, in turn, influence co-transcriptional processes such as alternative splicing. embopress.org The ability of cytosine modifications like 5caC to impact the progression of RNA polymerase across a gene body represents a direct mechanism by which this epigenetic mark can regulate gene expression. aai.org
Modulation of Transcription Factor Binding, e.g., CTCF
One of the most well-documented roles of 5caC is its ability to modulate the binding of transcription factors, most notably the 11-zinc finger protein CTCF (CCCTC-binding factor). CTCF is a critical architectural protein involved in organizing the genome, insulating transcriptional domains, and promoting long-range chromatin interactions. nih.gov
Research demonstrates that 5caC strengthens the association of CTCF with DNA. nih.govresearchgate.net This effect is particularly pronounced at genomic locations that have suboptimal sequences for CTCF binding. nih.govnih.gov In a cellular model where 5caC was allowed to accumulate through the deletion of the TDG enzyme, researchers identified approximately 13,000 new CTCF binding sites that were not present otherwise. nih.gov These new sites were characterized by an enrichment of 5caC and a weaker CTCF sequence motif. nih.gov
This TET-catalyzed generation of 5caC and subsequent enhancement of CTCF binding has direct implications for gene regulation, particularly alternative splicing. aai.orgembopress.org The increased binding of CTCF can promote the inclusion of alternative exons by inducing pausing of RNA Polymerase II. This pause allows the spliceosome machinery to assemble at weaker, upstream splice sites, leading to the inclusion of an otherwise skipped exon. aai.orgembopress.org Both TET1 and TET2 have been shown to be essential for this process through their oxidation of 5mC. aai.orgembopress.org
| Research Finding | Impact on CTCF Binding | Reference |
| Accumulation of 5caC (via Tdg deletion) | Generated ~13,000 new CTCF binding sites in mouse embryonic stem cells. | nih.gov |
| In vitro and in vivo analysis | 5caC strengthens CTCF association with DNA, especially at suboptimal motifs. | nih.govnih.gov |
| Analysis of the CD45 gene | 5caC is enriched at an intragenic CTCF site, promoting exon inclusion. | embopress.org |
| Mechanistic studies | Enhanced CTCF binding promotes RNA Pol II pausing, regulating alternative splicing. | aai.orgembopress.org |
Recruitment of Other Epigenetic Regulators
Epigenetic marks like 5caC function as part of a complex regulatory network by serving as docking sites for various proteins. Oxidized cytosines, including 5caC, are stable modifications that can be recognized by specific "reader" proteins, which in turn recruit other factors to the DNA. aai.org While the interaction with CTCF is well-characterized, 5caC and its precursor, 5hmC, are thought to recruit a broader range of regulatory proteins. nih.govbiologists.com
The process is often bidirectional, with transcription factors also playing a key role in recruiting TET enzymes to specific genomic loci to generate these marks in the first place. frontiersin.orgmdpi.com For example, in mouse embryonic stem cells, the transcription factor SALL4 interacts with TET1 and TET2, mediating the stepwise oxidation of 5mC at developmental genes. frontiersin.org This locus-specific generation of oxidized cytosines creates a platform for the recruitment of other components of the epigenetic machinery, which can then remodel chromatin and regulate gene expression. nih.govaai.org
Influence on Chromatin Structure and Accessibility
Through its ability to modulate the binding of architectural proteins, 5caC exerts a significant influence on higher-order chromatin structure and DNA accessibility. aai.org The enhanced recruitment of CTCF, a master regulator of genome topology, to new sites via 5caC can alter the three-dimensional folding of chromatin, affecting enhancer-promoter interactions and the boundaries of transcriptional domains. aai.orgnih.gov
Furthermore, the entire TET-mediated oxidation pathway is linked to local chromatin accessibility. mdpi.com The generation of 5hmC, 5fC, and 5caC often occurs in active regulatory regions of the genome, such as enhancers and promoters. researchgate.netmdpi.com These modifications can function as landmarks in the epigenetic landscape, signaling for the recruitment of chromatin remodeling complexes that alter the local chromatin state to be more open or closed, thereby controlling gene expression. biologists.com
Presence and Dynamics in Specific Biological Systems
Mouse Embryonic Stem Cells and Early Development
The process of TET-mediated oxidation and the generation of 5caC are fundamental to early embryonic development and the establishment of pluripotency. nih.govnih.gov In mouse embryonic stem cells (ESCs), 5caC is present at low but detectable levels, reflecting its status as a key, albeit transient, intermediate in the active DNA demethylation pathway. nih.gov Its levels are kept in check by the TDG enzyme, which rapidly excises it; the experimental deletion of TDG in ESCs results in a significant accumulation of genomic 5caC. nih.govnih.gov
This dynamic turnover is crucial for regulating the expression of genes that maintain the pluripotent state. uzh.ch Specifically, 5fC and 5caC are actively removed by TDG from distal regulatory elements to promote the expression of pluripotency-associated genes. uzh.ch
During the earliest stages of development, immediately following fertilization, a massive wave of epigenetic reprogramming occurs. In the mouse zygote, the TET3 enzyme is highly active in the paternal pronucleus, where it oxidizes 5mC to 5hmC, 5fC, and 5caC. frontiersin.orgnih.gov This process contributes to the global demethylation of the paternal genome, a critical step for initiating the embryonic developmental program. frontiersin.org The TET1 enzyme is also abundant in the inner cell mass of the blastocyst, and its disruption can lead to defects in lineage specification. frontiersin.orgnih.gov
| Cell/System Type | Role/Dynamic of 5caC and TET Enzymes | Reference |
| Mouse Embryonic Stem Cells (mESCs) | 5caC is a transient intermediate in active demethylation, removed by TDG to promote pluripotency gene expression. | nih.govuzh.ch |
| Tdg-knockout mESCs | 5caC accumulates, leading to the formation of new CTCF binding sites. | nih.gov |
| Mouse Zygote (Paternal Pronucleus) | TET3-mediated oxidation of 5mC to 5caC contributes to genome-wide demethylation. | frontiersin.orgnih.gov |
| Mouse Blastocyst | TET1 is abundant in the inner cell mass and is important for proper lineage specification. | frontiersin.org |
Neural Development and Function
The nervous system exhibits a particularly high level of epigenetic regulation. While the most abundant oxidized base in the brain is 5hmC, its presence signifies active TET enzyme activity, which necessarily involves the transient formation of 5fC and 5caC. frontiersin.orgresearchgate.net The levels of 5hmC, and by extension the entire TET pathway, are dynamic throughout neurodevelopment, increasing during embryonic and adult neurogenesis and over the course of postnatal life. frontiersin.org
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms underlying the biological functions of 5-carboxylcytosine (5caC), the final oxidation product of 5-methylcytosine (5mC) catalyzed by Ten-eleven translocation (TET) enzymes. mdpi.comnih.gov These models, which include embryonic stem cells, cancer cell lines, and genetically engineered cells, allow for controlled investigations into the pathways of 5caC formation, its role as an epigenetic mark, and its removal from the genome.
A primary application of cellular models has been to elucidate the active DNA demethylation pathway. frontiersin.org TET enzymes sequentially oxidize 5mC to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and finally 5caC. nih.govfrontiersin.org Studies using cultured cells, such as human embryonic kidney (HEK) 293T cells, have demonstrated that overexpression of TET enzymes leads to the formation of these oxidized derivatives from endogenous 5mC. nih.gov
A key finding from in vitro studies is that 5caC is a substrate for thymine-DNA glycosylase (TDG), which excises the modified base, initiating the base excision repair (BER) pathway to restore an unmodified cytosine. nih.govresearchgate.netnih.gov This TET-TDG-BER pathway represents a major mechanism for active DNA demethylation. nih.gov Cellular models have been crucial in confirming this process. For instance, depletion of TDG in mouse embryonic stem cells (ESCs) results in the accumulation of genomic 5caC, providing direct evidence for TDG's role in its removal. nih.govresearchgate.net
Furthermore, research using human cell lines, including HEK293, HeLa, and MCF-7, has uncovered an alternative, TDG-independent pathway for demethylation involving the direct decarboxylation of 5caC to cytosine. chinesechemsoc.org Experiments using hairpin DNA containing 5caC transfected into these cells showed its direct conversion to cytosine, a process that avoids the creation of DNA strand breaks associated with the BER pathway. chinesechemsoc.org
Cancer cell lines have been extensively used to study the dysregulation of TET enzymes and the resulting alterations in 5caC levels in malignancy. mdpi.commdpi.com For example, studies in breast cancer cell lines like MCF7 and colorectal cancer cells such as HCT 116 have explored how factors like hypoxia can reduce TET activity, leading to changes in the levels of TET-oxidized products and contributing to a hypermethylated state. nih.govplos.org The role of TET proteins as both tumor suppressors and, in some contexts, oncogenes has been investigated using techniques like CRISPR-Cas9-mediated gene knockout in various cancer cell lines. nih.govoncotarget.com
Embryonic stem cells are another vital model system, as TET enzymes and their products are highly dynamic during development and differentiation. frontiersin.orgoup.com Studies in mouse ESCs have shown that TET1 and TET2 are essential for maintaining pluripotency and for proper lineage specification. frontiersin.org Knockout of TET genes in these cells leads to aberrant DNA methylation at key developmental gene promoters. oup.com These models allow researchers to study how 5caC contributes to the epigenetic reprogramming necessary for cellular differentiation. anr.fr
Recent studies have also employed cellular models to investigate 5caC's function as a distinct epigenetic mark that influences protein-DNA interactions. A cellular model engineered to accumulate genomic 5caC through TDG deletion revealed that 5caC can strengthen the binding of the crucial architectural protein CTCF to DNA, particularly at suboptimal binding sites. nih.gov This finding suggests that 5caC can dynamically regulate gene expression by modulating the binding of transcription factors and other regulatory proteins. nih.gov
Table 1: Examples of In Vitro Cellular Models in 5-Carboxylcytosine Research
| Cell Line/Model | Organism | Cell Type | Key Research Focus/Finding | Reference |
|---|---|---|---|---|
| Mouse Embryonic Stem Cells (mESCs) | Mouse | Pluripotent Stem Cell | Demonstrated that TDG depletion leads to 5caC accumulation; used to study the role of TETs in differentiation and pluripotency. | nih.govresearchgate.net |
| HEK293T | Human | Embryonic Kidney | Used to show TET enzymes oxidize endogenous 5mC to 5caC; used to demonstrate direct decarboxylation of 5caC to cytosine. | nih.govchinesechemsoc.org |
| HCT 116 | Human | Colorectal Carcinoma | Analyzed levels of TET transcripts and 5mC oxidation products in cancer; showed higher levels of TET2 and TET3 expression compared to other cancer lines. | plos.org |
| MCF-7 | Human | Breast Adenocarcinoma | Studied the effects of hypoxia on TET function and 5hmC levels; used to demonstrate direct decarboxylation of 5caC. | chinesechemsoc.orgnih.gov |
| TDG-deleted Cellular Model | Mouse | Embryonic Fibroblast | Enabled genome-wide profiling of 5caC, revealing it promotes CTCF binding to suboptimal DNA sequences. | nih.gov |
| HeLa | Human | Cervical Cancer | Used as a model to confirm the direct decarboxylation pathway of 5caC to cytosine in human cells. | chinesechemsoc.org |
Regulation of 5 Carboxy Tet Levels and Associated Enzymatic Activities
Regulation of TET Enzyme Activity
The generation of 5caC is directly dependent on the enzymatic activity of TET proteins (TET1, TET2, and TET3). nih.govoncotarget.com These enzymes catalyze the sequential oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), then to 5-formylcytosine (B1664653) (5fC), and finally to 5caC. oncotarget.comnumberanalytics.comamerigoscientific.com The activity of TET enzymes is regulated at multiple levels, including post-translational modifications, the availability of essential cofactors and metabolites, and their recruitment to specific locations in the genome. nih.gov
TET proteins undergo a variety of post-translational modifications (PTMs) that can modulate their stability, catalytic activity, and interactions with other proteins. nih.govresearchgate.net These modifications provide a rapid mechanism for cells to respond to internal and external signals by altering TET function. spandidos-publications.com Key PTMs include phosphorylation, O-GlcNAcylation, ubiquitylation, and acetylation. nih.govresearchgate.net
O-GlcNAcylation: The addition of O-linked β-N-acetylglucosamine (O-GlcNAc) is a crucial modification. The enzyme O-GlcNAc transferase (OGT) interacts with all three TET proteins. spandidos-publications.comfrontiersin.org This modification can impact TET protein stability and activity. frontiersin.org For instance, OGT interaction is reported to protect TET2 from proteasomal degradation and to recruit TET2 and TET3 to chromatin. spandidos-publications.comfrontiersin.org In contrast, O-GlcNAcylation can negatively regulate TET3 activity by promoting its localization in the cytoplasm. oup.com
Phosphorylation: All three TET proteins can be phosphorylated. frontiersin.org This modification can compete with O-GlcNAcylation, suggesting a "PTM switch" that can fine-tune TET function based on the cellular state. frontiersin.org
Ubiquitylation and Acetylation: TET proteins can be monoubiquitinated, which promotes their binding to chromatin. oup.com Acetylation of TET2 by the p300 acetyltransferase has been shown to increase its stability. researchgate.net
Table 1: Post-Translational Modifications of TET Proteins
| Modification | Enzyme(s) Involved | Effect on TET Proteins | Reference(s) |
|---|---|---|---|
| O-GlcNAcylation | O-GlcNAc transferase (OGT) | Impacts protein stability and activity; recruits TETs to chromatin; can negatively regulate TET3 activity. | spandidos-publications.comfrontiersin.orgoup.com |
| Phosphorylation | Various kinases | Can compete with O-GlcNAcylation, suggesting a regulatory switch. | frontiersin.org |
| Monoubiquitination | CRL4 E3 ligase | Promotes chromatin binding. | oup.com |
| Acetylation | p300 | Increases stability of TET2. | researchgate.net |
TET enzymes belong to the family of Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases. wikipedia.orgacs.org Their catalytic activity is critically dependent on the presence of these cofactors and is influenced by the levels of various cellular metabolites. ashpublications.orgfrontiersin.org
Cofactors: Iron (Fe(II)) and α-KG are essential for the oxidation reactions catalyzed by TET enzymes. numberanalytics.comwikipedia.org The catalytic mechanism involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the methyl group of 5mC, a process coupled with the conversion of α-KG to succinate (B1194679) and carbon dioxide. wikipedia.orgashpublications.org
Metabolites that Enhance Activity: Ascorbic acid (Vitamin C) has been shown to enhance TET activity. ashpublications.orgalliedacademies.org It is thought to act by reducing Fe(III) back to its active Fe(II) state, thereby maintaining the enzyme's catalytic potential. oncotarget.comashpublications.orgfrontiersin.org In cell cultures, the addition of Vitamin C can lead to a significant increase in the levels of 5fC and 5caC. acs.org ATP has also been identified as a molecule that can stimulate TET enzymatic activity. alliedacademies.org
Metabolites that Inhibit Activity: The products of the TET reaction, succinate and fumarate, can act as inhibitors. ashpublications.org Furthermore, the oncometabolite 2-hydroxyglutarate (2-HG), produced by mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, is a potent inhibitor of TET enzymes. oncotarget.comfrontiersin.org 2-HG is structurally similar to α-KG and acts as a competitive inhibitor, leading to reduced TET activity and decreased levels of its oxidized products, including 5caC. oncotarget.comashpublications.org
Table 2: Regulation of TET Enzyme Activity by Cofactors and Metabolites
| Molecule | Role | Effect on TET Activity | Reference(s) |
|---|---|---|---|
| Fe(II) | Cofactor | Essential for catalytic function. | numberanalytics.comwikipedia.org |
| α-Ketoglutarate (α-KG) | Co-substrate | Essential for catalytic function. | numberanalytics.comwikipedia.org |
| Ascorbic Acid (Vitamin C) | Enhancer | Promotes activity, likely by recycling Fe(II). | oncotarget.comashpublications.orgfrontiersin.org |
| ATP | Enhancer | Stimulates activity. | alliedacademies.org |
| Succinate / Fumarate | Inhibitor | Product inhibition. | ashpublications.org |
| 2-Hydroxyglutarate (2-HG) | Inhibitor | Competitive inhibition with α-KG. | oncotarget.comfrontiersin.org |
The specific distribution of 5caC across the genome is determined by where TET enzymes are recruited. nih.gov This recruitment is not random and is mediated by both direct DNA binding and interactions with other proteins.
CXXC Domains: TET1 and TET3 possess an N-terminal CXXC domain, a type of zinc finger that can bind directly to DNA, particularly at CpG-rich sequences. mdpi.comnih.gov This domain helps target these enzymes to specific genomic sites like CpG islands. nih.gov The CXXC domain of TET3 has been shown to bind most strongly to CpGs modified by 5caC. frontiersin.org
Interaction with Transcription Factors: TET2 lacks a CXXC domain and relies on interactions with various DNA-binding proteins and transcription factors for its recruitment to specific genomic loci. mdpi.comnih.govresearchgate.net Numerous transcription factors have been identified as TET-interacting partners, guiding the enzymes to regulatory elements such as promoters and enhancers. frontiersin.org For example, in regulatory T-cells, STAT family members recruit TET proteins to enhancers, while in B-cells, PU.1 and EBF1 can mediate TET recruitment. frontiersin.org Other partners like WT1, VprBP, and OGT also play a role in directing TET activity. oncotarget.comnih.gov
Table 3: Selected TET-Interacting Proteins and Their Role in Recruitment
| Interacting Protein | TET Partner(s) | Function/Context | Reference(s) |
|---|---|---|---|
| STAT family | TET1, TET2 | Recruit TETs to enhancers in regulatory T-cells. | frontiersin.orgaai.org |
| PU.1, EBF1, BATF | TET2, TET3 | Mediate TET recruitment to regulatory elements in B-cells. | frontiersin.org |
| WT1 | TET2, TET3 | May stimulate TET activity at specific genomic sites. | oncotarget.com |
| REST | TET3 | Recruits neuronal TET3 to mediate 5hmC formation. | nih.gov |
| Mbd3/NURD | TET1 | Recruits TET1 to genomic sites in embryonic stem cells. | nih.gov |
Factors Influencing 5caC Stability and Turnover Rates
While 5caC is a chemically stable molecule, its levels in the genome are generally very low, often 10- to 1000-fold less abundant than 5hmC. frontiersin.orgoup.com This is because 5caC is a transient intermediate that is rapidly removed from the DNA. oup.comcam.ac.uk The primary factor governing the turnover of 5caC is the enzyme Thymine-DNA Glycosylase (TDG). mdpi.comnih.gov
TDG specifically recognizes and excises 5caC (and 5fC) from the DNA backbone, initiating the Base Excision Repair (BER) pathway. mdpi.comnih.govoncotarget.com After TDG removes the 5caC base, the resulting abasic site is processed by other BER enzymes, ultimately leading to the insertion of an unmodified cytosine. mdpi.com This process completes the active DNA demethylation cycle. nih.govoncotarget.com
The efficiency of the TDG/BER pathway is the main determinant of 5caC's short half-life in the cell. nih.gov Studies in which TDG is depleted or knocked out in mouse embryonic stem cells result in a significant accumulation of 5caC, confirming TDG's central role in its removal. nih.govoup.com The rapid removal of 5caC ensures that this modification does not persist in the genome, though its transient presence is crucial for facilitating DNA demethylation and may have direct functional consequences, such as influencing the binding of proteins like CTCF. nih.govnih.gov
Genetic Perturbations Affecting 5caC Homeostasis
The balance of 5caC production and removal, known as its homeostasis, can be disrupted by genetic alterations in the key enzymes involved, namely TET proteins and TDG. nih.govfrontiersin.org Such disruptions can lead to aberrant DNA methylation patterns and are associated with various developmental defects and diseases. nih.govfrontiersin.org
Mutations in TET genes, particularly TET2, are frequently observed in various cancers, especially myeloid malignancies. ashpublications.org These mutations often occur within the catalytic domain of the enzyme, impairing its ability to oxidize 5mC. aai.org
Loss-of-Function Mutations: Mutations that inactivate or reduce the catalytic activity of TET enzymes lead to a failure to produce the oxidized derivatives of 5mC. oncotarget.com This results in a significant decrease or complete absence of 5hmC, 5fC, and 5caC at loci normally targeted by these enzymes. oncotarget.com The consequence is a failure of active DNA demethylation and a corresponding increase in DNA hypermethylation at specific genomic regions. nih.gov
TET Knockout Models: Studies using mouse models with genetic deletion of TET enzymes have been instrumental in understanding their function. Mice with individual TET knockouts are often viable, but double or triple knockouts can lead to severe developmental defects and embryonic lethality, highlighting their critical roles. oup.com Cells from TET-triple-knockout mice show no detectable 5hmC, 5fC, or 5caC, confirming that TET enzymes are the sole source of these modifications. cam.ac.uk
Catalytically Inactive Mutants: Research using mice that express a catalytically dead version of TET2 has helped to distinguish its enzymatic functions from its non-enzymatic roles. aai.org These studies show that the enzymatic activity is essential for preventing hypermethylation and for the proper regulation of hematopoietic cell differentiation. aai.org
In addition to TET mutants, genetic disruption of TDG also profoundly affects 5caC homeostasis. As mentioned, TDG-deficient cells accumulate 5caC, directly demonstrating that the balance between TET-mediated production and TDG-mediated removal is critical for maintaining the extremely low steady-state levels of this modification. nih.govoup.comnih.gov
Impact of TDG Deficiency on 5caC Accumulation
In the intricate process of active DNA demethylation, the enzyme Thymine (B56734) DNA Glycosylase (TDG) plays an indispensable role. mdpi.com Following the oxidation of 5-methylcytosine (B146107) (5mC) by Ten-eleven translocation (TET) enzymes into intermediates like 5-formylcytosine (5fC) and 5-carboxy-cytosine (5caC), TDG is responsible for excising these oxidized bases. chinesechemsoc.orgoup.com This action initiates the base excision repair (BER) pathway, which ultimately restores an unmodified cytosine, completing the demethylation cycle. mdpi.comchinesechemsoc.org
The pivotal function of TDG becomes evident when its activity is compromised. nih.gov A deficiency or depletion of TDG disrupts the demethylation pathway, specifically by halting the removal of 5fC and 5caC. nih.govoup.com Consequently, these oxidized cytosine derivatives accumulate in the genome. oup.comresearchgate.net This accumulation serves as a direct indicator of genomic loci that are undergoing active, TET-mediated demethylation processes. nih.gov
Research across various models, including mouse embryonic stem cells (ESCs), has consistently demonstrated a marked increase in the genomic levels of 5caC upon TDG depletion. nih.govresearchgate.net Studies have shown that TDG is the primary enzyme capable of specifically recognizing and excising 5caC from DNA. researchgate.netoup.com In TDG-deficient mouse ESCs, while the levels of 5mC and 5-hydroxymethylcytosine (5hmC) remain largely unchanged, the global quantities of 5fC and 5caC increase significantly. nih.gov Mass spectrometry analyses have quantified this effect, revealing a dramatic rise in these intermediates when TDG is absent. nih.gov For instance, one study found that Tdg knockdown in mouse ESCs resulted in an 8.4-fold increase in global 5caC levels. nih.gov
The accumulation of 5caC is not uniformly distributed across the genome. In wild-type ESCs, 5fC and 5caC are typically found at low, often undetectable levels at non-repetitive loci, with some accumulation at major satellite repeats. nih.govcapes.gov.br However, in the absence of TDG, 5fC and 5caC markedly accumulate at a vast number of gene regulatory elements, including both proximal and distal enhancers. nih.govcapes.gov.br This suggests that the TET/TDG-dependent demethylation process is extensive and particularly active at these regulatory regions. nih.gov The buildup of 5caC at specific gene promoters and enhancers highlights TDG's critical role in maintaining the epigenetic state required for proper gene expression and cell lineage specification. nih.govembopress.org
Further studies have shown that the functional consequences of this accumulation can include altered gene expression. researchgate.netnih.gov The presence of 5caC can directly impact the processivity of RNA Polymerase II, suggesting that its removal by TDG is crucial for efficient transcription. nih.gov In TDG-deficient cells, the failure to remove 5caC can lead to retarded transcription elongation. nih.gov For example, silencing TDG in human cells led to a significant accumulation of 5caC at the CpG island upstream of the EGR1 gene, which correlated with its downregulation. researchgate.net
Table 1: Impact of Tdg Knockdown on Global Levels of 5-methylcytosine Derivatives in Mouse Embryonic Stem Cells
This table presents quantitative data from mass spectrometry analysis comparing the global levels of 5-methylcytosine (5mC) and its oxidized derivatives in wild-type (WT) versus Tdg-deficient mouse embryonic stem cells (ESCs). Data is sourced from Shen et al., 2013. nih.gov
| Cytosine Derivative | Fold Change in Tdg-deficient ESCs vs. WT | Significance |
|---|---|---|
| 5-methylcytosine (5mC) | No Significant Change | Indicates the accumulation is specific to TDG substrates. nih.gov |
| 5-hydroxymethylcytosine (5hmC) | No Significant Change | Confirms that TDG does not excise 5hmC. nih.govnih.gov |
| 5-formylcytosine (5fC) | 5.6-fold Increase | Demonstrates accumulation of a direct TDG substrate. nih.gov |
| 5-carboxy-cytosine (5caC) | 8.4-fold Increase | Highlights the critical role of TDG in excising the final oxidation product. nih.gov |
Advanced Methodologies for Research and Analysis of 5 Carboxy Tet
Quantitative Detection Techniques
Accurate quantification of 5caC is crucial for understanding its role in various biological processes. Due to its extremely low levels in the genome, highly sensitive methods are required for its detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Nucleoside/Nucleotide Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the sensitive and specific quantification of modified nucleosides, including 5caC. nih.govspringernature.comnih.gov This technique involves the enzymatic hydrolysis of genomic DNA into individual nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. nih.gov
The development of a robust LC-MS/MS method for 5caC requires careful optimization of several parameters. This includes the preparation of stock solutions of 5caC and other DNA nucleosides to establish standard curves and optimize instrument settings. nih.gov The mass spectrometer is typically operated in the multiple-reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. For 5-carboxy-2'-deoxyuridine (B46656) (5CDU), a related compound, an MRM transition of m/z 272.96 → 156.86 has been utilized. mdpi.com Another study reported an MRM transition for 5-carboxy-2'-deoxycytidine (B13905427) as 272.2 → 156.1. nih.gov
Despite its power, the direct LC-MS/MS analysis of 5caC faces challenges due to its low abundance and hydrophilic nature, which can lead to poor retention on conventional reversed-phase columns and low ionization efficiency. 17img.cnacs.org To overcome these limitations, chemical derivatization strategies have been developed to enhance the detection sensitivity and improve chromatographic separation. acs.org
A key aspect of LC-MS/MS analysis is the sample preparation, which typically involves the complete enzymatic digestion of DNA into its constituent nucleosides. This is often achieved using a cocktail of enzymes such as DNase I, S1 nuclease, and calf intestinal alkaline phosphatase. nih.gov
Table 1: Optimized LC-MS/MS Parameters for 5-carboxy-2'-deoxycytidine
| Parameter | Value | Reference |
|---|---|---|
| Precursor Ion (m/z) | 272.2 | nih.gov |
| Product Ion (m/z) | 156.1 | nih.gov |
| Retention Time (min) | 4.1 | nih.gov |
| Limit of Detection (LOD) | 3.9 pmol | nih.gov |
Isotope Dilution Mass Spectrometry for Absolute Quantification
For the most accurate and precise measurement of 5caC levels, isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govnih.gov This method combines the high selectivity of LC-MS/MS with the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. scispace.comacanthusresearch.com
In a typical IDMS workflow for 5caC quantification, a known amount of a stable isotope-labeled 5caC analogue (e.g., containing ¹³C or ¹⁵N) is spiked into the DNA sample before enzymatic hydrolysis. nih.gov This internal standard co-elutes with the endogenous 5caC during liquid chromatography and is detected simultaneously by the mass spectrometer. The ratio of the signal from the endogenous analyte to that of the isotope-labeled standard allows for the precise and absolute quantification of 5caC, effectively correcting for any sample loss during preparation and variations in instrument response. nih.gov
The use of IDMS has been crucial in determining the low abundance of 5caC in various cell types and tissues, providing valuable data for understanding its dynamics in biological systems. acs.org This technique offers high reproducibility and can achieve detection limits in the low femtomole range, making it suitable for analyzing samples with minute quantities of 5caC. nih.gov
Genomic Mapping Approaches
Identifying the specific locations of 5caC within the genome is essential for understanding its regulatory functions. Several powerful techniques have been developed for the genome-wide mapping of this modification.
DNA Immunoprecipitation (DIP) and Sequencing for Genome-Wide Distribution Analysis
DNA immunoprecipitation followed by high-throughput sequencing (DIP-seq), also referred to as methylated DNA immunoprecipitation (MeDIP-seq) when targeting methylated cytosines, is a widely used antibody-based method for mapping the genomic distribution of 5caC. nih.govnih.govnih.gov This technique relies on the use of highly specific antibodies that recognize and bind to 5caC within fragmented genomic DNA. nih.govbiocompare.com
The general workflow for 5caC DIP-seq involves the following steps:
Genomic DNA isolation and fragmentation: DNA is extracted from cells or tissues and sheared into smaller fragments, typically through sonication. nih.gov
Immunoprecipitation: The fragmented DNA is incubated with an antibody specific to 5caC. The antibody-DNA complexes are then captured, often using magnetic beads coated with protein A/G. nih.govnih.gov
DNA purification and library preparation: The enriched DNA fragments containing 5caC are purified and prepared for high-throughput sequencing. nih.gov
Sequencing and data analysis: The sequenced reads are aligned to a reference genome to identify the genomic regions enriched with 5caC. nih.govnih.gov
DIP-seq studies have revealed that 5caC is not randomly distributed throughout the genome but is often found at specific regulatory elements. For instance, in mouse embryonic stem cells (ESCs) deficient in thymine (B56734) DNA glycosylase (TDG), an enzyme that excises 5caC, there is a significant accumulation of 5caC at distal gene regulatory elements and poised or repressed gene promoters. nih.gov Furthermore, 5caC enrichment has been observed at pericentric heterochromatin in mouse ESCs. nih.gov
Table 2: Key Findings from 5caC DIP-Seq Studies
| Finding | Cell Type/Condition | Reference |
|---|---|---|
| Preferential enrichment at pericentric heterochromatin | Mouse Embryonic Stem Cells | nih.gov |
| Accumulation at distal regulatory elements and promoters | TDG-deficient Mouse Embryonic Stem Cells | nih.gov |
Single-Base Resolution Techniques for 5caC Mapping
While DIP-seq provides valuable information on the regional distribution of 5caC, it lacks the precision to identify the exact location of the modification at the single-nucleotide level. To achieve this, several single-base resolution mapping techniques have been developed.
One such method is methylation-assisted bisulfite sequencing (MAB-seq) . unito.itnih.govnih.gov This approach enables the simultaneous mapping and quantification of 5fC and 5caC. In conventional bisulfite sequencing, unmodified cytosine, 5fC, and 5caC are all converted to uracil (B121893) and cannot be distinguished. MAB-seq overcomes this by pre-treating the DNA with the M.SssI CpG methyltransferase, which converts unmodified cytosines to 5mC. This protects them from bisulfite conversion, while 5fC and 5caC remain susceptible and are read as thymine after sequencing. unito.itnih.gov A reduced representation version, RRMAB-seq , enriches for CpG-rich regions, making the analysis more cost-effective. unito.it
To specifically map 5caC at single-base resolution, a modification of MAB-seq called caMAB-seq (5caC methylase-assisted bisulfite sequencing) has been developed. nih.gov This method incorporates a step where 5fC is selectively reduced to 5hmC using sodium borohydride (B1222165) (NaBH₄). Consequently, in the final sequencing data, only 5caC is read as thymine, allowing for its direct and specific mapping. nih.gov
Another approach, caCAB-seq (5caC chemically assisted bisulfite sequencing), utilizes 1-ethyl-3-[3-dimethylaminopropyl] carbodiimide (B86325) hydrochloride (EDC) to chemically protect 5caC from deamination during bisulfite treatment. nih.gov
These single-base resolution techniques have been instrumental in revealing the precise genomic context of 5caC, demonstrating its presence at hypomethylated promoters of highly expressed genes in mouse ESCs. nih.gov
Biochemical and Structural Biology Techniques
Biochemical assays have been employed to investigate the role of 5caC in fundamental cellular processes such as transcription. For example, in vitro transcription assays using templates containing a site-specific 5caC modification have shown that this base can impede the elongation of RNA Polymerase II. nih.gov This suggests that 5caC can act as a direct modulator of gene expression by affecting the processivity of the transcriptional machinery.
Structural biology techniques, particularly X-ray crystallography, have provided atomic-level details of how 5caC is recognized by proteins and how it affects DNA structure. nih.govresearchgate.netrcsb.org Crystal structures of DNA decamers containing 5caC have revealed that this modification can induce alterations in the geometry of the DNA minor groove. rcsb.org
Furthermore, structural studies of protein-DNA complexes have shed light on the molecular basis of 5caC recognition. For instance, the structure of the RNA Polymerase II elongation complex bound to a 5caC-containing DNA template revealed specific hydrogen bonds between the carboxyl group of 5caC and a conserved loop in the polymerase, explaining the observed transcriptional pausing. nih.gov Similarly, the crystal structure of the transcription factor TCF4 in complex with 5caC-modified DNA has provided a basis for the preferential binding of this protein to DNA containing this modification. researchgate.net
These biochemical and structural studies are critical for elucidating the mechanisms by which 5caC exerts its biological functions, moving beyond its role as a simple intermediate in DNA demethylation to that of a stable epigenetic mark with its own regulatory potential.
In Vitro Enzymatic Assays for Activity Characterization
The characterization of enzymes that interact with 5caC, primarily Ten-eleven translocation (TET) enzymes and Thymine DNA Glycosylase (TDG), is fundamental to understanding its biological role. Various in vitro enzymatic assays have been developed to quantify the activity and substrate specificity of these enzymes.
A common approach involves incubating recombinant enzymes with synthetic DNA substrates containing 5caC. The reaction products can then be analyzed using a variety of techniques. For instance, liquid chromatography-mass spectrometry (LC-MS/MS) offers a highly sensitive and quantitative method to detect and measure the levels of 5caC and its conversion products. nih.govscispace.com This technique was instrumental in quantifying the relative abundance of 5hmC, 5fC, and 5caC in mouse embryonic stem cells. nih.gov
Radioisotopic labeling is another powerful tool. Assays using γ-³²P-ATP-labeled DNA substrates allow for the sensitive detection of enzymatic activity. nih.gov For example, the glycosylase activity of TDG on 5caC-containing DNA can be monitored by observing the cleavage of the N-glycosidic bond, which results in a product that can be separated by denaturing polyacrylamide gel electrophoresis. nih.govoup.com
Fluorescence-based assays provide a high-throughput-compatible alternative. In one such assay, a synthetic DNA oligonucleotide containing 5caC is labeled with a fluorophore. researchgate.net Incubation with active TDG from cell extracts leads to the excision of 5caC, generating an abasic site. Subsequent treatment with an AP endonuclease, like APEX1, cleaves the DNA backbone, and the resulting fragments can be quantified by electrophoresis. researchgate.net Commercial kits are also available that utilize a microplate format where a 5fC- or 5caC-containing substrate is immobilized. The activity of TDG is then detected using a specific antibody that recognizes the remaining modified base, offering a colorimetric readout. epigentek.com
Furthermore, studies have investigated the influence of reaction conditions, such as pH, on enzymatic activity. It has been demonstrated that the catalytic activity of the TDG domain on 5caC is higher at a lower pH (5.5) compared to higher pH values (7.5 and 8.0). oup.com This suggests that the protonation state of the carboxyl group on 5caC may be a critical factor in its recognition and excision by TDG.
These assays are not only crucial for characterizing the wild-type enzymes but also for studying the effects of mutations. For example, mutation of key residues in the active site of TDG, such as N157 and N230, has been shown to significantly impact its glycosylase activity on 5caC, providing insights into the mechanism of substrate recognition. rcsb.org
| Assay Type | Principle | Detection Method | Key Findings/Applications | References |
|---|---|---|---|---|
| LC-MS/MS | Separation and mass-based quantification of nucleosides/nucleotides. | Mass Spectrometry | Quantitative analysis of 5caC levels in genomic DNA and in vitro reactions. | nih.govscispace.com |
| Radioisotopic Assay | Use of 32P-labeled DNA substrates to trace enzymatic processing. | Autoradiography/Phosphorimaging | Sensitive detection of TDG glycosylase activity on 5caC. | nih.gov |
| Fluorescence-based Assay | Cleavage of a fluorescently labeled DNA substrate upon base excision. | Denaturing PAGE | Screening for DNA glycosylases involved in 5caC removal. | researchgate.net |
| Colorimetric Microplate Assay | Immobilized 5caC-DNA substrate with antibody-based detection of remaining modification. | Colorimetry | High-throughput screening of TDG inhibitors and activity measurement. | epigentek.com |
| pH-Dependent Activity Assay | Varying the pH of the reaction buffer to study its effect on enzyme kinetics. | Denaturing PAGE | Demonstrated enhanced TDG activity on 5caC at lower pH. | oup.com |
X-ray Crystallography and Cryo-EM for Structural Insights into 5caC-Protein Interactions
Understanding the precise molecular interactions between 5caC and proteins is crucial for elucidating its biological function. X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM) are powerful techniques for obtaining high-resolution three-dimensional structures of these complexes.
X-ray crystallography has provided invaluable insights into how various proteins recognize and bind to 5caC within a DNA duplex. Several crystal structures of the human TDG catalytic domain in complex with DNA containing a G:5caC pair have been resolved. rcsb.orgnih.gov These structures reveal that TDG interacts with the carboxylate group of 5caC through specific amino acid residues, such as asparagine 230 (N230) and asparagine 157 (N157). rcsb.orgnih.gov The ability of 5caC to adopt alternative conformations within the TDG active site, interacting with either of these asparagine residues, highlights a flexible recognition mechanism. rcsb.org
The CXXC domain of the TET3 enzyme has also been shown to bind preferentially to 5caC over unmethylated CpGs. The crystal structure of the mouse Tet3 CXXC domain in complex with 5caC-containing DNA revealed that the protein interacts with the DNA from both the major and minor grooves, with specific hydrogen bonds and water-mediated contacts stabilizing the interaction with the carboxylate group of 5caC. researchgate.netnih.gov
Furthermore, the transcription factor MAX has been identified as an epigenetic sensor of 5caC. The crystal structure of the MAX bHLH domain in complex with a 5caC-modified E-box oligonucleotide showed that Arg36 of MAX recognizes 5caC through a 5caC-Arg-Guanine triad (B1167595). pdbj.orgpdbj.org This structural information helps to explain why MAX exhibits a higher affinity for 5caC-containing DNA compared to DNA with other cytosine modifications like 5mC or 5hmC. pdbj.org
While specific Cryo-EM studies focusing solely on 5caC are still emerging, the technique is becoming increasingly important for studying large, dynamic protein-DNA complexes that are challenging to crystallize. rcsb.org Cryo-EM has been successfully used to determine the structures of various DNA repair and transcription complexes, and its application to systems involving 5caC is expected to provide further insights into the dynamic processes of its recognition and processing. rcsb.orgpdbj.org
| Protein | PDB ID | Resolution (Å) | Key Structural Findings | References |
|---|---|---|---|---|
| Human Thymine DNA Glycosylase (TDG) N140A mutant | 4JGC | 2.58 | TDG interacts with the carboxylate of 5caC via the side chain of N230. | rcsb.org |
| Mouse Tet3 CXXC domain | 5EXH | 1.30 | The CXXC domain binds to 5caC-DNA from both major and minor grooves, with specific interactions with the carboxylate group. | researchgate.netebi.ac.uk |
| Human MAX bHLH domain | 5EYO | 2.40 | MAX Arg36 recognizes 5caC through a 5caC-Arg-Guanine triad. | pdbj.orgpdbj.org |
| Wilms tumor protein 1 (WT1) | 4R2R | 1.90 | A glutamine residue in WT1 favorably interacts with the carboxylate group of 5caC, unlike the corresponding glutamate (B1630785) in Egr1. | nih.gov |
Computational and Mathematical Modeling
Complementing experimental approaches, computational and mathematical modeling provide powerful tools to investigate the dynamics of 5caC formation and processing at a systems level.
Kinetic Modeling of Demethylation Pathways
Kinetic modeling aims to mathematically describe the rates of the enzymatic reactions involved in the DNA demethylation cascade. The iterative oxidation of 5-methylcytosine (B146107) (5mC) by TET enzymes to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and finally 5-carboxylcytosine (5caC) is a key area of focus.
Studies have shown that TET enzymes exhibit different catalytic efficiencies for each step of the oxidation process. The oxidation of 5mC to 5hmC is generally the fastest step, with subsequent oxidations to 5fC and 5caC occurring at considerably slower rates. nih.govacs.org This kinetic hierarchy is a crucial factor contributing to the relative cellular abundance of these modified bases, with 5hmC being the most abundant and 5caC the least. nih.gov
Kinetic models of the demethylation pathway often incorporate these differential rate constants to simulate the flow of modifications. nih.gov These models can be used to explore different scenarios, such as the "stalling TET modification" model, where 5mC is oxidized and persists as a stable 5hmC mark, versus the "processive TET modification" model, where iterative oxidation to 5fC and 5caC leads to active demethylation via the base excision repair (BER) pathway. nih.gov The latter is thought to occur preferentially at regulatory elements in open chromatin. nih.gov
These models can be further refined by incorporating data from techniques like single-molecule tracking, which has shown that TET2 remains bound to chromatin for a duration sufficient to complete multiple catalytic cycles. However, the processivity of the enzyme appears to decrease at the later oxidation stages, potentially due to steric hindrance from the bulkier 5fC and 5caC modifications within the active site.
| Oxidation Step | Catalytic Efficiency (kcat/KM, M-1s-1) | Primary TET Isoform | References |
|---|---|---|---|
| 5mC → 5hmC | 4.7 × 103 | TET2 | |
| 5hmC → 5fC | 2.1 × 103 | TET2 | |
| 5fC → 5caC | 8.9 × 102 | TET1 |
Simulation of TET Enzyme Contributions to 5caC Dynamics
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations offer a detailed, atomistic view of the interactions between TET enzymes and their substrates, providing insights into the factors that govern the dynamics of 5caC formation.
QM/MM calculations have been used to investigate the reaction mechanism of TET-mediated oxidation. rsc.org These studies can model the electronic rearrangements that occur during the catalytic cycle, helping to explain the observed substrate preferences of the enzymes. For example, computational work has suggested that the hydrogen abstraction step is less efficient for 5hmC and 5fC compared to 5mC, contributing to the slower rate of their oxidation. rsc.org
Simulations have also been used to explore the process of 5caC recognition and excision by TDG. MD simulations combined with Markov State Models have been used to map the entire process of the 5caC base flipping out of the DNA helix and into the TDG active site. nih.gov These simulations revealed a network of protein-DNA contacts that significantly lower the energy barrier for this process. researchgate.net
Emerging Research Directions and Future Perspectives on 5 Carboxy Tet
Identification of Novel Enzymes Involved in 5caC Metabolism
While the Ten-Eleven Translocation (TET) enzymes are central to the production of 5-carboxylcytosine (5caC) from 5-methylcytosine (B146107) (5mC), the complete enzymatic landscape governing 5caC's fate is still being uncovered. nih.gov Research is actively exploring the existence of other enzymes that may be involved in its metabolism.
One key area of investigation is the potential for direct decarboxylation of 5caC back to cytosine, bypassing the canonical base excision repair (BER) pathway. Evidence suggests that such a mechanism might exist, potentially involving yet-to-be-identified decarboxylases. researchgate.net The discovery of such enzymes would significantly alter our understanding of active DNA demethylation, suggesting a more direct and potentially more efficient pathway.
Furthermore, the interplay between different metabolic pathways and 5caC metabolism is a growing field of interest. For instance, metabolites like α-ketoglutarate are crucial cofactors for TET enzymes, and alterations in cellular metabolism can directly impact 5caC levels. nih.gov Researchers are investigating how metabolic enzymes, whose mutations are implicated in cancers, may influence the epigenome by altering the availability of these cofactors. frontiersin.org This line of inquiry seeks to identify novel enzymatic links between cellular metabolic states and epigenetic regulation through 5caC.
| Enzyme Family | Potential Role in 5caC Metabolism | Key Research Questions |
| Novel Decarboxylases | Direct conversion of 5caC to cytosine. | Do these enzymes exist in mammals? What are their structures and mechanisms? |
| Metabolic Enzymes | Regulation of cofactors (e.g., α-ketoglutarate) for TET enzymes. | How do specific metabolic pathways influence regional and global 5caC levels? |
| DNA Repair Enzymes | Beyond the established BER pathway. | Are there alternative repair pathways or enzymes that process 5caC? |
Comprehensive Characterization of 5caC "Reader" Proteins and Their Mechanisms
Beyond its role as a demethylation intermediate, 5caC is emerging as a distinct epigenetic mark that can be recognized by specific "reader" proteins. nih.gov These readers translate the chemical information of 5caC into downstream biological functions. While some readers have been identified, a comprehensive characterization of all 5caC-binding proteins and their precise mechanisms of action is a major research focus.
Thymine (B56734) DNA glycosylase (TDG) is a well-established reader that recognizes and excises 5caC as part of the BER pathway. rsc.orgfrontiersin.org However, proteomics-based approaches have identified a host of other candidate readers, including transcription factors, chromatin remodeling proteins, and histone modifying enzymes. tandfonline.comnih.gov The challenge now is to validate these interactions and elucidate their functional consequences.
A key aspect of this research is understanding how these reader proteins achieve specificity for 5caC, given its low abundance compared to other cytosine modifications. nih.govresearchgate.net Structural studies, such as X-ray crystallography, are crucial for revealing the molecular details of how these proteins engage with 5caC within the DNA double helix. nih.gov For example, studies have shown that the CXXC domain of TET3 can act as a specific reader for 5caC, suggesting a feedback mechanism where the enzyme that produces the mark can also bind to it. nih.govnih.gov
| Identified/Putative 5caC Reader | Known/Proposed Function | Mechanism of Recognition |
| Thymine DNA Glycosylase (TDG) | Initiates base excision repair of 5caC. rsc.orgfrontiersin.org | Recognizes the altered geometry of the DNA minor groove induced by 5caC. rsc.org |
| TET3 (CXXC domain) | May anchor TET3 to its reaction product, facilitating further oxidation of nearby 5mC. nih.gov | Specific binding to 5caC within a CcaCG context. nih.gov |
| RNA Polymerase II | Potential role in transcription regulation at 5caC sites. nih.gov | Structural data suggests direct interaction. nih.gov |
| Wilms' tumor protein (WT1) | Implicated in transcriptional regulation. nih.gov | Structural data indicates binding to 5caC. nih.gov |
Integration of 5caC Dynamics with Other Epigenetic Layers
The biological function of 5caC cannot be understood in isolation. It is part of a complex network of epigenetic regulation that includes DNA methylation, histone modifications, and non-coding RNAs. helsinki.fi A significant area of emerging research is focused on integrating the dynamics of 5caC with these other epigenetic layers to build a more holistic model of gene regulation.
Studies have shown that the distribution of 5caC is not random but is often found at specific genomic locations, such as enhancers and promoters. nih.govnih.gov The presence of 5caC at these regulatory elements is often correlated with specific histone modifications. For example, 5hmC, the precursor to 5caC, is enriched in euchromatin and associated with active histone marks like H3K4me2. nih.gov Research is now extending this to understand the histone code associated with 5caC itself.
The relationship between 5caC and other DNA modifications, such as 5-hydroxymethylcytosine (B124674) (5hmC) and 5-formylcytosine (B1664653) (5fC), is also under intense investigation. nih.gov Genome-wide mapping studies are revealing the co-localization and dynamic interplay of these marks during processes like cellular differentiation. tandfonline.com For instance, during hepatic differentiation, a transient accumulation of 5caC is observed, suggesting a widespread rearrangement of methylation profiles. tandfonline.com Understanding how these different cytosine variants collectively influence chromatin structure and gene expression is a key future goal. bmj.com
Elucidating the Full Spectrum of 5caC Biological Roles Beyond DNA Demethylation
While initially viewed primarily as a transient intermediate in the DNA demethylation pathway, there is growing evidence that 5caC has distinct biological functions of its own. nih.gov Elucidating this full spectrum of roles is a critical frontier in epigenetics research.
One proposed function is in the fine-tuning of gene expression. The transient presence of 5caC at regulatory regions could influence the binding of transcription factors or recruit chromatin-modifying complexes, thereby modulating transcriptional activity. tandfonline.com This suggests a more active regulatory role for 5caC than simply being a passive intermediate.
Furthermore, 5caC may play a role in maintaining genome stability. By marking specific genomic regions, it might protect them from aberrant methylation or be involved in DNA repair processes. biomodal.com The accumulation of 5caC during cellular differentiation in different lineages, such as neural and hepatic cells, points towards a general role in lineage specification and the establishment of cell-type-specific gene expression patterns. tandfonline.com Aberrant 5caC levels have also been observed in various diseases, including cancer, suggesting its involvement in pathophysiology. researchgate.net
Development of Advanced Tools for Manipulating and Monitoring 5caC In Vivo
Progress in understanding the functions of 5caC is intrinsically linked to the development of advanced tools to precisely manipulate and monitor this modification within living organisms (in vivo).
Current methods for detecting 5caC often rely on antibody-based techniques (immunoprecipitation) or mass spectrometry, which have limitations in terms of resolution, quantification, and applicability to living cells. nih.gov Therefore, there is a significant push to develop novel sequencing methods that can map 5caC at single-base resolution across the genome without harsh chemical treatments like bisulfite conversion. researchgate.net
In addition to detection, the ability to actively manipulate 5caC levels at specific genomic loci is crucial for establishing causality. This involves the development of sophisticated genome editing tools, potentially based on CRISPR-Cas9 systems fused to enzymes that can add or remove the carboxyl group at targeted cytosines.
Furthermore, developing fluorescent probes or reporter systems that can visualize 5caC dynamics in real-time within living cells would be a major breakthrough. researchgate.net Such tools would allow researchers to track the appearance and disappearance of 5caC during processes like cell division, differentiation, and in response to external stimuli, providing unprecedented insights into its regulatory dynamics. The development of organ-on-a-chip systems also presents an opportunity for real-time monitoring of such cellular processes. biospace.com
| Tool/Technology | Application | Advantage over Existing Methods |
| Bisulfite-free sequencing | Genome-wide, single-base resolution mapping of 5caC. researchgate.net | Avoids DNA degradation and ambiguity between 5mC and 5hmC. mdpi.com |
| CRISPR-based Epigenome Editing | Targeted writing or erasing of 5caC at specific genomic loci. | Enables direct testing of the functional consequences of 5caC at specific genes. |
| In Vivo Imaging Probes | Real-time visualization of 5caC dynamics in living cells. youtube.com | Provides spatial and temporal information not available from static sequencing data. |
| Organ-on-a-Chip Models | Real-time monitoring of 5caC in physiologically relevant 3D tissue models. biospace.com | Bridges the gap between traditional cell culture and whole-organism studies. |
Q & A
Q. What controls are essential when investigating 5-Carboxy-TET’s role in gene regulation?
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